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Compound of Interest

Compound Name:
1-(tert-Butyl)pyrrolidine-2-

carbaldehyde

Cat. No.: B12870408

Get Quote

Executive Summary & Nomenclature Clarification
In advanced organic synthesis and drug development, the compound frequently queried as "1-
(tert-butyl)pyrrolidine-2-carbaldehyde" is almost universally a shorthand or misnomer for N-

Boc-L-prolinal (chemically precise: tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate). While a

literal 1-tert-butyl substitution exists, the tert-butoxycarbonyl (Boc) protected aldehyde is the

critical chiral building block utilized across the pharmaceutical industry.

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive

into the spectroscopic characterization, structural nuances, and field-proven synthetic protocols

for N-Boc-L-prolinal. This compound serves as a foundational intermediate in the synthesis of

peptidomimetics, asymmetric catalysts, and complex active pharmaceutical ingredients (APIs),

most notably the Hepatitis C virus (HCV) NS5A inhibitor Daclatasvir.
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Property Value Reference Standard

Chemical Formula C₁₀H₁₇NO₃

Molecular Weight 199.25 g/mol

CAS Number 69610-41-9 (L-isomer)

Boiling Point ~211 °C

Specific Rotation [α]²⁰/D
−101° to −105° (c = 1.0,

CHCl₃)

Appearance Pale yellow to orange liquid Field Observation

Spectroscopic Data & Structural Elucidation
The spectroscopic analysis of N-Boc-L-prolinal is uniquely complex due to the rotameric effect.

The bulky tert-butoxycarbonyl (Boc) group restricts rotation around the amide C–N partial

double bond. On the NMR timescale at room temperature, this restricted rotation prevents

signal coalescence, resulting in two distinct sets of peaks corresponding to the trans (major,

~60-70%) and cis (minor, ~30-40%) rotamers.
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Fig 1. Rotameric equilibrium of the N-Boc group causing signal duplication in NMR spectra.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 25 °C)
Data synthesized from authoritative spectral libraries .
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Chemical Shift
(ppm)

Multiplicity Integration Assignment
Causality /
Rotameric
Note

9.46 / 9.52 Singlet (s) 1H
–CHO

(Aldehyde)

Distinct peaks for

Major (9.46) and

Minor (9.52)

rotamers.

3.98 – 4.30 Multiplet (m) 1H
N–CH–CHO (α-

proton)

Broadened due

to overlapping

major/minor

signals.

3.36 – 3.68 Multiplet (m) 2H
N–CH₂

(Pyrrolidine Ring)

Overlapping

multiplets.

1.79 – 2.27 Multiplet (m) 4H
–CH₂–CH₂–

(Ring)

Complex splitting

from

diastereotopic

protons.

1.42 / 1.50 Singlet (s) 9H
–C(CH₃)₃ (Boc

group)

Major (1.42) and

Minor (1.50)

rotamers clearly

resolved.

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 25 °C)
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Chemical Shift (ppm) Assignment Structural Significance

200.4 –CHO
Highly deshielded carbonyl

carbon of the aldehyde.

158.2 N–C=O
Carbamate carbonyl carbon of

the Boc group.

80.6 –C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

65.0 N–CH–CHO Chiral α-carbon.

46.7 N–CH₂
Pyrrolidine ring carbon

adjacent to nitrogen.

24.0, 26.7, 28.3 Ring & Boc Methyls
Aliphatic backbone and tert-

butyl methyl carbons.

FT-IR and Mass Spectrometry (ESI-MS)
FT-IR: Exhibits a strong, broad stretching frequency at ~1685–1700 cm⁻¹ corresponding to

the carbamate (Boc) C=O, and a distinct, sharp peak at ~1730 cm⁻¹ for the aldehyde C=O

stretch.

ESI-MS: The molecular ion peak is typically observed as [M+H]⁺ at m/z 199.2. A highly

characteristic diagnostic fragmentation pattern involves the loss of the Boc group

(isobutylene + CO₂, loss of 100 Da), yielding a prominent fragment at m/z 100.1.

Experimental Workflow: Synthesis & Self-Validation
The synthesis of N-Boc-L-prolinal from N-Boc-L-prolinol is a critical step where many junior

chemists fail due to epimerization (racemization) of the sensitive α-chiral center.

The Causality of Catalyst Choice: Traditional Swern oxidations require the addition of a base,

typically triethylamine (Et₃N), to mediate the final elimination step. Because the α-proton of the

newly formed aldehyde is highly acidic, exposure to Et₃N promotes enolization, which

inevitably leads to racemization. To prevent this, we employ a TEMPO/Cu-mediated aerobic
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oxidation. This utilizes ambient oxygen as the terminal oxidant under mildly acidic to neutral

conditions, strictly preserving the >99% enantiomeric excess (ee).

Protocol: TEMPO/Cu-Mediated Aerobic Oxidation
Preparation: Dissolve N-Boc-L-prolinol (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL) in

a round-bottom flask.

Catalyst Loading: Add TEMPO (0.05 eq), Copper(I) Iodide (CuI, 0.05 eq), and 2,2'-bipyridine

(0.05 eq) to the solution. The solution will adopt a dark reddish-brown hue.

Aeration: Equip the flask with an O₂ balloon (or leave open to ambient air with vigorous

stirring) and stir at 25 °C for 4–6 hours.

In-Process Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1).

Self-Validation: The reaction is complete when the alcohol spot (lower

, stains with KMnO₄) completely disappears, replaced by the aldehyde spot (higher

, stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (DNP)).

Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to complex the copper

salts. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers

with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Final Validation (Trustworthiness Check): Measure the optical rotation of the purified pale-

yellow oil. A specific rotation of [α]²⁰/D = −101° to −105° (c = 1.0, CHCl₃) confirms the

absolute preservation of the stereocenter. A significantly lower magnitude (e.g., −70°)

indicates that epimerization occurred, signaling a failure in temperature control or accidental

base contamination.

Applications in Drug Development
N-Boc-L-prolinal is heavily utilized in the convergent synthesis of symmetric and asymmetric

antiviral agents. The aldehyde moiety acts as an electrophilic trap for glyoxal and ammonia,

facilitating the rapid construction of pyrrolidine-imidazole cores.
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Fig 2. Synthetic workflow from N-Boc-L-prolinol to the Daclatasvir core without racemization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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